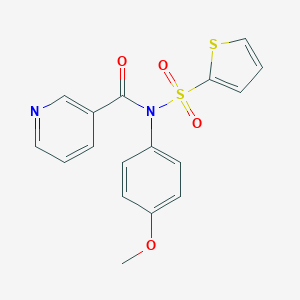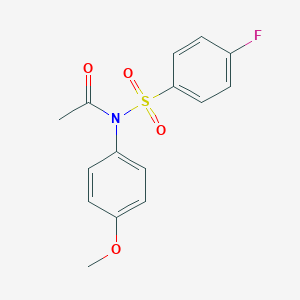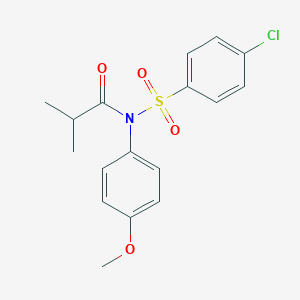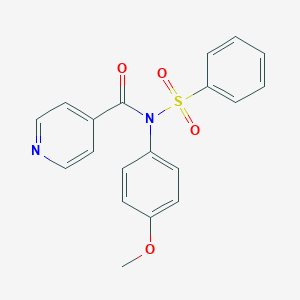![molecular formula C25H26N2O3S B280802 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, commonly known as QNF-801, is a novel and potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer, making it an attractive target for cancer therapy. QNF-801 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
CA IX is an enzyme that is upregulated in hypoxic conditions, which are commonly found in solid tumors. CA IX plays a role in regulating the pH of the tumor microenvironment, which is important for cancer cell survival and growth. QNF-801 inhibits the activity of CA IX, leading to a decrease in tumor pH and a reduction in cancer cell survival and growth.
Biochemical and Physiological Effects
QNF-801 has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of CA IX, QNF-801 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using QNF-801 in lab experiments is its potency and selectivity for CA IX. QNF-801 has been shown to be more potent than other CA IX inhibitors in preclinical studies, making it a promising candidate for further development. One limitation of using QNF-801 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on QNF-801. One area of interest is the development of more effective formulations of QNF-801 that can improve its solubility and bioavailability. Another area of interest is the evaluation of QNF-801 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of QNF-801 in humans.
Métodos De Síntesis
QNF-801 can be synthesized using a multistep process that involves the reaction of 2,3-dihydroxybiphenyl with tert-butyl acrylate to form 8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol. This intermediate is then reacted with 8-aminoquinoline-2-sulfonamide to form QNF-801.
Aplicaciones Científicas De Investigación
QNF-801 has been extensively studied in preclinical models of cancer. In vitro studies have shown that QNF-801 inhibits the activity of CA IX, leading to a decrease in cancer cell proliferation and survival. In vivo studies have demonstrated that QNF-801 can inhibit tumor growth and improve survival in mouse models of breast, lung, and colon cancer.
Propiedades
Fórmula molecular |
C25H26N2O3S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C25H26N2O3S/c1-25(2,3)17-9-11-21-19(14-17)20-15-18(10-12-22(20)30-21)27-31(28,29)23-8-4-6-16-7-5-13-26-24(16)23/h4-8,10,12-13,15,17,27H,9,11,14H2,1-3H3 |
Clave InChI |
ODYYALBVAZFORX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)




